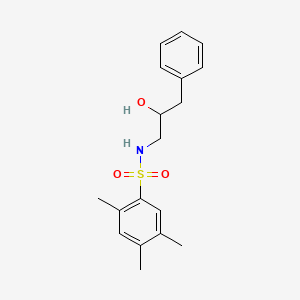

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide (HPBTS) is a chemical compound that has been extensively studied for its potential therapeutic applications. HPBTS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Features

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide and related compounds have been studied for their synthesis and structural characteristics. For instance, compounds like N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide have been synthesized and their structures analyzed using X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. This research contributes to understanding the molecular structure and potential applications of similar sulfonamides in various fields (Nikonov et al., 2019).

Antitumor Applications

Sulfonamide compounds, including derivatives similar to N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide, have been evaluated for their antitumor properties. Specifically, their structure and gene expression relationships have been studied to understand their role as antitumor agents, with some progressing to clinical trials as potential cell cycle inhibitors (Owa et al., 2002).

Synthesis and Bioactivity in Medicinal Chemistry

Further synthesis and bioactivity studies have been conducted on benzenesulfonamides, exploring their potential as carbonic anhydrase inhibitors and their cytotoxic activities, which may be crucial for anti-tumor activity studies (Gul et al., 2016).

Use as Electrophilic Cyanation Reagent

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used as an electrophilic cyanation reagent for the synthesis of various benzonitriles, demonstrating the versatility of sulfonamides in chemical synthesis (Anbarasan et al., 2011).

Decomposition Study for Nitrosyl Hydride Source Reaction

The decomposition of N-hydroxybenzenesulfonamide, a structurally related compound, in alkaline solutions to yield N2O and sulfinate has been studied. Such research enhances the understanding of sulfonamide decomposition and its potential applications in various chemical reactions (Bonner & Ko, 1992).

Mode of Action in Pharmacology

Studies on the mode of action of sulfanilamide, a similar sulfonamide compound, have contributed to the understanding of how these compounds interact with biological systems, which is important for their application in pharmacology (Bliss & Long, 1937).

Hypoglycemic Agent Synthesis

Sulfonamides have also been studied in the synthesis of hypoglycemic agents, demonstrating their potential in the development of new therapeutic drugs (Suzue & Irikura, 1968).

Preparation of Secondary Amines

Research on the preparation of secondary amines from primary amines using 2‐Nitrobenzenesulfonamides highlights the utility of sulfonamides in organic synthesis and pharmaceutical applications (Kurosawa et al., 2003).

Synthesis and Characterization of Derivatives

The synthesis and characterization of several derivatives of N-aryl-hydroxybenzenesulfonamide, aimed at finding potent fasciolicides, illustrate the diverse chemical applications of sulfonamide derivatives in agricultural and pharmaceutical research (Jun-ju, 2004).

properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13-9-15(3)18(10-14(13)2)23(21,22)19-12-17(20)11-16-7-5-4-6-8-16/h4-10,17,19-20H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHCDCFUYCXXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)

![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2887837.png)

![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)